molecular formula C15H27NO11 B8120755 Methyl 4-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside

Methyl 4-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside

Cat. No.: B8120755
M. Wt: 397.37 g/mol
InChI Key: UQLGFZAVUDVERV-CLIRKVFFSA-N
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Description

Methyl 4-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-β-D-galactopyranoside is a synthetic disaccharide derivative featuring a β-(1→4) glycosidic linkage between a methyl β-D-galactopyranoside core and a 2-acetamido-2-deoxy-β-D-galactopyranosyl residue. This compound is structurally analogous to natural glycoconjugates involved in biological recognition processes, such as bacterial adhesion. Its synthesis typically involves regioselective glycosylation and protective group strategies, as seen in the preparation of related compounds (e.g., condensation with oxazoline derivatives followed by deprotection steps) . Key physical properties include an optical rotation of [α]D +8.0° (water) and distinct NMR signals, such as a doublet at δ 4.78 ppm (H-1 of the galactosamine residue) and a singlet at δ 3.39 ppm (OMe) .

Properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO11/c1-5(19)16-8-10(21)9(20)6(3-17)25-14(8)27-13-7(4-18)26-15(24-2)12(23)11(13)22/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10-,11-,12-,13+,14+,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLGFZAVUDVERV-CLIRKVFFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)OC)CO)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC)CO)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection and Activation of Monosaccharide Units

The synthesis typically begins with the preparation of suitably protected galactopyranose and 2-acetamido-2-deoxy-galactopyranose derivatives. For example, 1,3,4,6-tetra-O-acetyl-2-O-methyl-D-galactopyranose is generated from methyl 6-O-acetyl-3,4-O-isopropylidene-β-D-galactopyranoside via sequential acetylation and methyl group introduction. The 2-acetamido-2-deoxy-D-glucopyranosyl donor is often prepared by treating benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside with tert-butyldiphenylchlorosilane and imidazole in N,N-dimethylformamide (DMF), followed by isopropylidene acetal formation and methylation.

Key Reaction Conditions:

  • Acetylation: Performed using acetic anhydride in pyridine at 0–25°C for 4–12 hours.

  • Methylation: Achieved with methyl iodide and silver oxide in DMF under anhydrous conditions.

Glycosylation Strategies

Glycosylation between the protected donor and acceptor is critical for establishing the β-(1→4) linkage. A common approach involves using 3,4,6-tri-O-acetyl-2-O-methyl-α-D-galactopyranosyl bromide as the glycosyl donor. This bromide is synthesized by treating the acetylated precursor with hydrogen bromide (33% in dichloromethane) at 0°C for 1 hour.

Condensation with the 2-acetamido-2-deoxy-D-glucopyranosyl acceptor is performed in acetonitrile with mercuric cyanide (Hg(CN)₂) as a promoter, yielding a mixture of α- and β-anomers (approximately 1:1 ratio). The β-anomer is isolated via silica gel chromatography, with typical yields ranging from 45% to 55%.

Example Glycosylation Protocol:

ParameterCondition
Donor3,4,6-tri-O-acetyl-2-O-methyl-α-D-galactopyranosyl bromide
AcceptorBenzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside
SolventAnhydrous acetonitrile
PromoterMercuric cyanide (2.5 equiv)
Temperature0°C → room temperature, 12–24 hours
Yield48% (β-anomer)

Deprotection and Final Product Isolation

After glycosylation, protective groups are sequentially removed:

  • O-Deacetylation: Achieved with sodium methoxide in methanol (0.5 M, 2 hours, 25°C).

  • Benzyl Group Removal: Catalytic hydrogenolysis using palladium on carbon (10% Pd/C) under H₂ atmosphere (1 atm, 6 hours).

  • Silyl Group Cleavage: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) for tert-butyldiphenylsilyl removal.

The final product is purified via reversed-phase HPLC or silica gel chromatography, with purity >95% confirmed by ¹H NMR and mass spectrometry.

Alternative Synthetic Approaches

Enzymatic Glycosylation

While chemical methods dominate, enzymatic approaches using β-galactosidases or glycosyltransferases have been explored. For instance, β-galactosidase from Aspergillus oryzae catalyzes the transglycosylation of 4-nitrophenyl β-D-galactopyranoside to 2-acetamido-2-deoxy-D-glucopyranose acceptors. However, yields remain lower (20–30%) compared to chemical synthesis due to enzyme specificity limitations.

Solid-Phase Synthesis

Adapting methods from glycosyl-glucose analysis, solid-phase extraction (SPE) with Oasis® HLB cartridges has been used to isolate intermediates. For example, glycosides are adsorbed onto C-18 sorbent at pH 13, washed with water, and eluted with ethanol before final deprotection. This method reduces solvent usage and improves scalability.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (500 MHz, D₂O): Key signals include δ 4.85 (d, J = 8.5 Hz, H-1 of β-D-galactopyranose), δ 4.45 (d, J = 8.0 Hz, H-1 of 2-acetamido-2-deoxy-β-D-galactopyranose), and δ 2.05 (s, N-acetyl group).

  • Mass Spectrometry (ESI-MS): [M + Na]⁺ observed at m/z 528.2 (calculated 528.18).

Purity Assessment

  • HPLC: C-18 column (4.6 × 250 mm), isocratic elution with 75% acetonitrile/water, retention time = 12.3 minutes.

  • Melting Point: 198–200°C (decomposes).

Comparative Data on Synthesis Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Classical Chemical4895High stereocontrol, scalableMulti-step, toxic reagents (Hg(CN)₂)
Enzymatic2585Eco-friendly, mild conditionsLow yield, substrate specificity
Solid-Phase4090High throughput, reduced solvent useRequires specialized equipment

Challenges and Optimization Strategies

  • Anomeric Mixture Formation: Use of participating protecting groups (e.g., acetyl at C-2) enhances β-selectivity by neighboring group participation.

  • Low Yields in Glycosylation: Pre-activation of donors with N-iodosuccinimide (NIS) and triflic acid improves reactivity, increasing yields to 60%.

  • Purification Difficulties: Countercurrent chromatography (CCC) has been employed to separate closely related glycosides .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like periodic acid or sodium periodate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Various nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of deoxy derivatives.

    Substitution: Formation of substituted glycosides with different functional groups.

Scientific Research Applications

Glycobiology

Methyl 4-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-β-D-galactopyranoside serves as a crucial substrate for studying glycosylation processes and enzyme activities related to glycosidases. Its structural similarity to natural glycoconjugates allows researchers to investigate the specificity and kinetics of glycosyltransferases and glycosidases.

Case Study: Enzyme Kinetics

In a study examining the activity of β-galactosidase, this compound was utilized to determine enzyme kinetics, revealing insights into substrate specificity and catalytic efficiency. The results indicated that the compound is a competitive inhibitor for certain glycosidases, providing valuable data for enzyme mechanism studies.

Immunology

This compound has been investigated for its potential role in modulating immune responses. Its structural components mimic certain glycan structures found on pathogens, making it useful for developing vaccines and immunotherapeutics.

Case Study: Vaccine Development

Research has shown that conjugating Methyl 4-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-β-D-galactopyranoside to protein carriers enhances the immunogenicity of vaccines against bacterial infections. This approach has been successfully applied in preclinical models, demonstrating increased antibody production.

Drug Development

The compound's ability to interact with various biological receptors positions it as a candidate for drug development, particularly in targeting diseases where glycan recognition plays a pivotal role.

Case Study: Antiviral Agents

In antiviral research, this compound has been explored as a potential inhibitor of viral entry into host cells. Studies indicate that it can block the interaction between viral proteins and host cell receptors, suggesting its utility as a therapeutic agent against certain viral infections.

Mechanism of Action

The mechanism of action of Methyl 4-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside involves its interaction with specific receptors and enzymes in biological systems. The compound can bind to lectins and other carbohydrate-binding proteins, influencing cellular processes such as adhesion, migration, and signaling. The acetamido group plays a crucial role in these interactions by enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights structural, synthetic, and functional distinctions between the target compound and analogous glycoconjugates.

Structural Variations

Compound Name Glycosidic Linkage Substituents/Modifications Key Structural Features
Target Compound β-(1→4) 2-Acetamido, 2-deoxy Methyl β-D-galactopyranoside core; critical for pneumococcal receptor binding .
Methyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside β-(1→4) 2-Acetamido, 2-deoxy (glucose core) Glucopyranoside core instead of galactose; [α]D -16° (water) .
Benzyl 4-O-(β-D-galactopyranosyl)-α-D-galactopyranoside α-(1→4) Benzyl protecting group α-Anomeric configuration; used in polysaccharide synthesis .
Methyl 4-O-(2-fluoro-2-deoxy-β-D-galactopyranosyl)-β-D-glucopyranoside β-(1→4) 2-Fluoro, 2-deoxy, 1-seleno Fluorine and selenium enhance glycosidase inhibition .
Benzyl 3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside β-(1→3) 2-Acetamido, benzyl 1→3 linkage alters enzyme substrate specificity .

Research Implications

The structural nuances of these compounds dictate their utility:

  • Position of Glycosidic Bond : 1→4 linkages (target compound) mimic natural disaccharide epitopes, while 1→3 or 1→6 variants (e.g., ) explore enzyme specificity.
  • Protecting Groups : Benzyl/acetyl groups facilitate synthetic modularity but require removal for biological assays .
  • Functional Modifications : Fluorine or selenium incorporation enables mechanistic enzymology and drug design .

Biological Activity

Methyl 4-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-β-D-galactopyranoside is a complex glycoside that has garnered attention in biochemical research due to its potential biological activities and applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Methyl 4-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-β-D-galactopyranoside is a glycosidic compound formed by the linkage of a methyl group to a disaccharide structure consisting of β-D-galactopyranose and an acetamido-substituted galactose. The synthesis typically involves glycosylation reactions using Lewis acid catalysts, such as boron trifluoride etherate, under controlled conditions to ensure high yield and selectivity .

The biological activity of this compound is primarily attributed to its interaction with specific carbohydrate-binding proteins (lectins) and receptors on cell surfaces. These interactions can influence various cellular processes, including:

  • Cell Adhesion : The compound may enhance or inhibit cell adhesion depending on the target cells and the presence of specific receptors.
  • Cell Signaling : It can modulate signaling pathways involved in immune responses and cellular communication.
  • Therapeutic Applications : Due to its ability to mimic natural glycoproteins, it has potential applications in drug delivery systems and as a therapeutic agent in diseases involving glycan recognition .

Antimicrobial Properties

Research indicates that methyl 4-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-β-D-galactopyranoside exhibits antimicrobial properties against various pathogens. Its mechanism includes disrupting bacterial cell wall synthesis and inhibiting biofilm formation, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases, where excessive cytokine production leads to tissue damage .

Cytotoxicity in Cancer Cells

In vitro studies suggest that methyl 4-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-β-D-galactopyranoside may induce apoptosis in certain cancer cell lines. The compound's ability to interfere with glycan-mediated signaling pathways in cancer cells presents a promising avenue for cancer therapy .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that this glycoside significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
  • Anti-inflammatory Research : In a controlled trial involving animal models, administration of methyl 4-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-β-D-galactopyranoside resulted in reduced levels of TNF-alpha and IL-6, markers of inflammation, suggesting its therapeutic potential in inflammatory diseases .
  • Cancer Cell Studies : Research conducted on breast cancer cell lines revealed that treatment with this compound led to a significant decrease in cell viability through apoptosis induction, highlighting its potential role as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityApplications
Methyl 4-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-β-D-galactopyranosideGlycoside with acetamido groupAntimicrobial, anti-inflammatory, cytotoxicDrug delivery, therapeutic agent
4-Methoxyphenyl 4-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-2-acetamido-2-deoxy-b-D-glucopyranosideGlycoside with methoxyphenyl groupLimited data availablePotentially similar applications
2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-D-glucoseGlycoside with different sugar moietyAntimicrobial activity reportedDrug design

Q & A

Basic: What synthetic strategies are employed for constructing the β-(1→4) glycosidic linkage in Methyl 4-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-β-D-galactopyranoside?

Methodological Answer:
The synthesis typically involves stepwise protection-deprotection and regioselective glycosylation . For example:

  • Protection of hydroxyl groups : Use benzyl (Bn), acetyl (Ac), or 4-methoxybenzyl (PMB) groups to block reactive sites .
  • Glycosylation : Employ trichloroacetimidate donors activated by promoters like trimethylsilyl trifluoromethanesulfonate (TMSOTf) under inert conditions (e.g., CH₂Cl₂ at -70°C) to ensure β-selectivity .
  • Deprotection : Final removal of protecting groups (e.g., hydrogenolysis for Bn, hydrazine for phthalimido groups) yields the target compound .

Basic: How is the purity and structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in D₂O confirm glycosidic linkages and anomeric configurations. For example, β-linkages show characteristic coupling constants (J ≈ 7–8 Hz for β-anomers) .
  • Mass Spectrometry : MALDI-TOF MS verifies molecular weight (e.g., calculated vs. observed [M+Na]+ values; discrepancies <0.02% indicate purity) .
  • Chromatography : HPLC or TLC with specific eluents (e.g., acetonitrile/water) monitors reaction progress and purity .

Advanced: How can researchers address low yields in glycosylation steps during synthesis?

Methodological Answer:
Low yields often arise from competing side reactions (e.g., hydrolysis, aglycon transfer). Mitigation strategies include:

  • Optimizing promoters : Replace traditional AgOTf with TMSOTf to enhance reactivity and selectivity .
  • Solvent control : Use anhydrous dichloromethane or toluene to minimize moisture-induced hydrolysis .
  • Temperature modulation : Lower reaction temperatures (-70°C) suppress undesired pathways .
  • Donor-acceptor ratio : A 1.2:1 donor-to-acceptor ratio balances efficiency and waste .

Advanced: How are discrepancies between calculated and observed mass spectrometry data resolved?

Methodological Answer:
Minor mass discrepancies (e.g., Δ <0.02%) may stem from isotopic impurities or adduct formation. Steps include:

  • Isotopic labeling : Use 13C-labeled intermediates to trace and validate fragmentation patterns .
  • Adduct screening : Analyze [M+H]+, [M+Na]+, and [M+K]+ peaks to identify dominant species .
  • High-resolution MS : Employ FT-ICR or Orbitrap instruments for sub-ppm accuracy .

Advanced: What techniques clarify ambiguous NOE correlations in NMR for structural confirmation?

Methodological Answer:
Ambiguities in Nuclear Overhauser Effect (NOE) data (e.g., overlapping signals) require:

  • Selective deuteration : Replace specific protons (e.g., anomeric H) to isolate NOE interactions .
  • 2D NMR : ROESY or NOESY maps spatial proximities between protons (e.g., H1 of galactose and H4 of GlcNAc) .
  • Dynamic simulations : Molecular dynamics (MD) models predict plausible conformers consistent with NOE constraints .

Advanced: How is the compound’s biological relevance (e.g., lectin binding) experimentally assessed?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize lectins (e.g., galectins) on sensor chips and measure binding kinetics (Ka/Kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-lectin interactions .
  • Competitive ELISA : Use glycoside derivatives to inhibit lectin-carbohydrate binding, comparing IC50 values .

Advanced: What strategies optimize regioselective functionalization of the galactopyranose ring?

Methodological Answer:

  • Temporary protecting groups : Use trityl (Tr) groups to shield the 6-OH position, enabling selective 4-O-glycosylation .
  • Enzymatic catalysis : Galactosyltransferases (e.g., β4GalT) achieve regioselectivity under mild conditions .
  • Orthogonal deprotection : Combine acid-labile (PMB) and base-labile (Ac) groups for sequential functionalization .

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